molecular formula C10H10F3N3O2 B13350009 2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile

2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile

Cat. No.: B13350009
M. Wt: 261.20 g/mol
InChI Key: NTBSHLKLFYYOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and amines.

    Introduction of Functional Groups: The methoxy and trifluoromethoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.

    Aminomethylation: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Acetonitrile Group Addition: The acetonitrile group is typically added through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-fluoro-6-(trifluoromethoxy)pyridine-3-acetonitrile
  • 2-(Aminomethyl)-5-chloro-4-(trifluoromethoxy)pyridine-3-acetonitrile

Uniqueness

2-(Aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research fields.

Properties

Molecular Formula

C10H10F3N3O2

Molecular Weight

261.20 g/mol

IUPAC Name

2-[2-(aminomethyl)-5-methoxy-4-(trifluoromethoxy)pyridin-3-yl]acetonitrile

InChI

InChI=1S/C10H10F3N3O2/c1-17-8-5-16-7(4-15)6(2-3-14)9(8)18-10(11,12)13/h5H,2,4,15H2,1H3

InChI Key

NTBSHLKLFYYOFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=C1OC(F)(F)F)CC#N)CN

Origin of Product

United States

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